Product packaging for 1-Acetyl-5-aminoindoline(Cat. No.:CAS No. 4993-96-8)

1-Acetyl-5-aminoindoline

Cat. No.: B1331524
CAS No.: 4993-96-8
M. Wt: 176.21 g/mol
InChI Key: WSDUFDGEYKOQRT-UHFFFAOYSA-N
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Description

Significance of Indoline (B122111) and Indole (B1671886) Scaffolds in Medicinal Chemistry and Drug Discovery

The indoline and indole ring systems are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. sigmaaldrich.comvulcanchem.com The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental component of the amino acid tryptophan and its derivatives, such as the neurotransmitters serotonin (B10506) and melatonin. Current time information in Bangalore, IN. This inherent biological relevance has spurred extensive research into indole-containing compounds.

Indole derivatives have been successfully developed into drugs for a wide range of therapeutic applications, including anti-cancer (e.g., Vincristine), anti-hypertensive (e.g., Reserpine), and anti-depressant (e.g., Amedalin) treatments. matrix-fine-chemicals.com The versatility of the indole scaffold allows it to interact with various biological targets, and its chemical reactivity provides a template for the synthesis of new drug candidates. matrix-fine-chemicals.com The indoline scaffold, which is a reduced form of indole, also plays a crucial role in drug discovery. The non-planar structure of indoline can improve the physicochemical properties of a compound, such as increasing water solubility, which is a desirable characteristic for drug candidates. btcpharm.com

The broad pharmacological potential of indole and indoline derivatives encompasses anti-inflammatory, antimicrobial, anticonvulsant, antiviral, and antitumor activities. clockss.org This wide range of bioactivity has solidified the importance of these scaffolds as key building blocks in the design and synthesis of novel therapeutic agents.

Rationale for Focused Investigation of 1-Acetyl-5-aminoindoline and its Derivatives

The focused investigation of this compound stems from its utility as a strategic synthetic intermediate. The acetyl group at the 1-position and the amino group at the 5-position provide two distinct points for chemical modification, allowing for the construction of more complex molecular architectures.

One of the key applications of this compound is in the synthesis of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes are involved in inflammatory pathways, and their dual inhibition is a promising strategy for the development of new anti-inflammatory drugs. nih.govacs.org In these synthetic pathways, the amino group of this compound can be further functionalized to introduce the necessary pharmacophores for interacting with the target enzymes.

Furthermore, derivatives of this compound have been explored as precursors for compounds targeting c-Myc G-quadruplex DNA, which is a novel and promising target for anticancer therapies. d-nb.info The indoline core serves as a scaffold to which other functional groups can be attached to enhance binding affinity and selectivity for the G-quadruplex structure.

The compound also serves as an intermediate in the synthesis of other bioactive molecules. For instance, 1-acetyl-5-(2-aminopropyl)indoline-7-carbonitrile, a derivative of this compound, is an intermediate in the synthesis of Silodosin, an α1a-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia. chemicalbook.com

Historical Context of Aminated Indoline Derivatives in Chemical Synthesis and Biological Exploration

The exploration of indoline and its derivatives is intrinsically linked to the history of indole chemistry, which began in the 19th century with the study of the dye indigo. The development of synthetic methods to construct the indole ring, such as the Fischer indole synthesis (1883), the Bischler-Mohlau indole synthesis (1892), and the Leimgruber-Batcho indole synthesis (1976), paved the way for the systematic investigation of a vast number of indole derivatives. researchgate.net

The synthesis of aminated indoline derivatives has evolved significantly over time. Early methods often involved the nitration of indoline followed by reduction to the corresponding aminoindoline. More recently, modern catalytic methods have been developed to provide more efficient and selective access to these compounds. For example, rhodium(III)-catalyzed C-H activation and cyclative capture approaches have been reported for the direct synthesis of 1-aminoindoline (B3057059) derivatives under mild conditions. myskinrecipes.com

The biological evaluation of aminated indoline derivatives has revealed a wide range of pharmacological activities. Research has shown that these compounds can possess potent antioxidant and anti-inflammatory properties. sigmaaldrich.com The ability to functionalize the amino group has allowed for the creation of libraries of compounds that have been screened for various biological targets, leading to the discovery of new lead compounds for drug development. The historical progression from the initial isolation of indole to the sophisticated synthesis and biological evaluation of aminated indolines like this compound highlights the enduring importance of this class of compounds in chemical and medicinal research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B1331524 1-Acetyl-5-aminoindoline CAS No. 4993-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-amino-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N2O/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDUFDGEYKOQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303430
Record name 1-Acetyl-5-aminoindoline
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4993-96-8
Record name 4993-96-8
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Record name 1-Acetyl-5-aminoindoline
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Record name 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Synthetic Methodologies and Reaction Chemistry of 1 Acetyl 5 Aminoindoline

Established Synthetic Pathways to 1-Acetyl-5-aminoindoline

The synthesis of this compound is most commonly achieved through a multi-step process starting from commercially available indoline (B122111) or its nitro-substituted derivatives. The strategic introduction of the acetyl group at the N1 position and the amino group at the C5 position is critical and typically involves protection and reduction steps.

Synthesis from Nitroindoline Precursors

The sequence of these steps can be varied, but the most common pathway involves the initial acetylation of 5-nitroindoline (B147364) to form 1-acetyl-5-nitroindoline (B1328934). This intermediate is then subjected to reduction to yield the final product, this compound. researchgate.netrug.nl The acetyl group serves as a protecting group for the indoline nitrogen, preventing side reactions during the reduction of the nitro group. researchgate.net

Strategies for Acetylation at the N1 Position

The introduction of an acetyl group at the N1 position of the indoline ring is a crucial step in the synthesis. This transformation, known as N-acetylation, is typically accomplished using standard acylating agents. The free amine of the indoline can be protected by acetylation using reagents like acetyl chloride or acetic anhydride (B1165640). chemguide.co.uk This reaction is often performed in the presence of a base to neutralize the hydrogen chloride byproduct when acetyl chloride is used. The choice of solvent and reaction conditions can be optimized to achieve high yields. For instance, the acylation of a related 6-nitro-3,3-dimethylindoline is carried out with acetyl chloride in the presence of diisopropylethylamine (DIEA) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane (B109758) (DCM). chemguide.co.uk

Table 1: Reagents and Conditions for N1-Acetylation of Indolines
ReagentBase/CatalystSolventTemperatureNotes
Acetyl ChlorideDIEA, DMAP (cat.)DCMRoom TempStandard conditions for protecting the indoline nitrogen. chemguide.co.uk
Acetic AnhydrideNone or Pyridine (B92270)Acetic AcidHeatingCan be used for direct acetylation, though conditions can be harsher.
Acetyl ChloridePyridineN/AN/AA classic method for amine acetylation. youtube.com

Amination at the C5 Position

Direct amination at the C5 position of 1-acetylindoline (B31821) is not a commonly employed synthetic strategy for preparing this compound. Methodologies for direct C-H amination of aromatic rings are an area of active research but are often complex and may lack the regioselectivity required for this specific substrate. The prevailing and more efficient method for introducing the amino group at the C5 position is through the reduction of a precursor where a nitro group is already present at that position. This nitro-reductive approach provides a reliable and high-yielding pathway to the desired C5-amino functionality.

Reductive Approaches for Amino Group Introduction

The conversion of the nitro group in 1-acetyl-5-nitroindoline to the corresponding amino group is a critical final step in the synthesis. Various reductive methods have been successfully applied to achieve this transformation with high efficiency.

Catalytic hydrogenation is a widely used method. This typically involves reacting 1-acetyl-5-nitroindoline with hydrogen gas in the presence of a metal catalyst. researchgate.net A common and effective catalyst for this purpose is palladium on carbon (Pd/C). researchgate.netrug.nlchemguide.co.uk The reaction is generally carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or ethanol, under a hydrogen atmosphere. chemguide.co.ukdeepdyve.com For example, catalytic hydrogenation of 1-acetyl-5-nitroindoline has been reported to give the desired this compound in quantitative yield. rug.nl Other reducing systems, such as iron powder in the presence of hydrochloric acid, are also viable for the reduction of the nitro group. researchgate.net

Table 2: Reductive Methods for Converting 1-Acetyl-5-nitroindoline to this compound
Reducing Agent/SystemCatalystSolventTemperature/PressureYield
Hydrogen (H₂)5% Pd/CTHF60°C / 30 PSIHigh
Hydrogen (H₂)Pd/CN/AN/AQuantitative rug.nl
Iron (Fe) powderN/AHydrochloric Acid (HCl)N/AViable alternative to catalytic hydrogenation. researchgate.net
Sodium Borohydride (B1222165) (NaBH₄)Copper ComplexWaterRoom TempA general method for nitro group reduction. researchgate.net

Advanced Synthetic Transformations Involving this compound

The presence of a primary aromatic amino group at the C5 position makes this compound a valuable building block for further synthetic modifications. This amino group can undergo a variety of chemical reactions, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Derivatization at the Amino Group (C5)

The C5-amino group exhibits typical reactivity for an aromatic amine, enabling a range of derivatization reactions. These transformations are key to utilizing this compound as an intermediate in the synthesis of various target molecules.

Acylation and Sulfonylation: The primary amino group can be readily acylated by reacting it with acyl chlorides or anhydrides to form the corresponding amides. Similarly, it can undergo sulfonylation with sulfonyl chlorides in the presence of a base like pyridine to yield sulfonamides. These reactions are fundamental for modifying the electronic and steric properties of the molecule.

Diazotization: The C5-amino group can be converted into a diazonium salt through treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl). These diazonium intermediates are highly versatile. For instance, they can be subsequently reduced to form hydrazines. One reported application involves the diazotization of this compound, followed by reduction of the diazonium salt and condensation with ethyl pyruvate (B1213749) to yield ethyl pyruvate 1-acetyl-5-indolinylhydrazone. researchgate.netresearchgate.net This hydrazine (B178648) derivative can then be used in cyclization reactions, such as the Fischer indole (B1671886) synthesis, to construct fused heterocyclic systems like pyrroloindoles. researchgate.netresearchgate.net

Table 3: Representative Derivatization Reactions at the C5-Amino Group
Reaction TypeReagentsProduct TypeNotes
SulfonylationAr-SO₂Cl, PyridineN-Sulfonylated amideA standard method for forming sulfonamides from primary amines.
AcylationR-COCl, BaseN-Acylated amideGeneral reaction for converting amines to amides. chemguide.co.ukyoutube.com
Diazotization / Reduction1. NaNO₂, HCl2. Reducing agent (e.g., SnCl₂)HydrazineForms a hydrazine intermediate useful for further cyclizations. researchgate.netresearchgate.net

Reactions Involving the Indoline Core

The indoline scaffold itself can be chemically modified, offering pathways to more complex heterocyclic systems.

The bifunctional nature of this compound, possessing both a nucleophilic amino group and reactive sites on the indoline ring, makes it a suitable precursor for the synthesis of fused heterocyclic systems. researchgate.net These reactions often involve condensation with a second component, followed by an intramolecular cyclization.

For example, reaction with appropriate bifunctional reagents can lead to the formation of tricyclic structures, such as those containing a pyrazole (B372694) or other heterocyclic rings fused to the indoline core. nih.govresearchgate.net The specific outcome of these cyclization reactions is highly dependent on the reaction partners and conditions employed. chim.itmdpi.com

An illustrative example is the reaction with a β-dicarbonyl compound or its equivalent, which can lead to the formation of a fused pyridone or related heterocyclic ring.

The benzene (B151609) ring of the indoline system is susceptible to electrophilic aromatic substitution (EAS). minia.edu.egnih.gov The amino group at the C5 position and the nitrogen atom of the indoline ring are both electron-donating groups, which activate the aromatic ring towards electrophilic attack and direct incoming electrophiles primarily to the ortho and para positions relative to the amino group. masterorganicchemistry.comnptel.ac.in

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The acetyl group at the N1 position of the indoline ring can also be a site for chemical modification. wikipedia.org While the amide bond is generally stable, it can be hydrolyzed under acidic or basic conditions to yield 5-aminoindoline.

Alternatively, the acetyl group can potentially be modified without complete removal. For example, reactions involving the enolate of the acetyl group could be envisioned, although this is less common. More typically, the acetyl group is either retained in the final product or removed to allow for further functionalization at the N1 position.

Stereoselective Synthesis and Chiral Resolution Strategies

The creation of specific stereoisomers is crucial in the development of pharmaceuticals, as different enantiomers or diastereomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. Although this compound is achiral, synthetic strategies often involve the creation of chiral intermediates or derivatives.

Stereoselective Synthesis:

Asymmetric synthesis aims to create a specific stereoisomer, often employing chiral catalysts, auxiliaries, or reagents. For derivatives of this compound that possess a chiral center, for instance, through substitution on the indoline ring, several stereoselective methods could be envisioned.

One potential approach involves the catalytic asymmetric reduction of a suitable prochiral precursor, such as a substituted nitroindole. mdpi.comnih.gov Chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, can facilitate the enantioselective hydrogenation of a double bond in the pyrrole (B145914) ring of an indole precursor, leading to a chiral indoline. nih.gov Another strategy involves the use of organocatalysts, such as chiral phosphoric acids or amines, to catalyze asymmetric reactions that construct the chiral indoline skeleton. researchgate.netrsc.org For example, a chiral biscinchona alkaloid catalyst has been used for the asymmetric allylic alkylation of 2-methyl-3-nitroindoles. rsc.org

The following table summarizes potential stereoselective synthetic approaches applicable to chiral derivatives of this compound:

Strategy Catalyst/Reagent Type Description Potential Application
Catalytic Asymmetric HydrogenationChiral transition metal complexes (e.g., Ir, Rh)Enantioselective reduction of a C=C bond in a prochiral indole precursor. nih.govSynthesis of chiral indolines from corresponding indoles.
Organocatalytic Asymmetric ReactionChiral phosphoric acids, chiral amines (e.g., biscinchona alkaloids)Catalyzes various enantioselective transformations, such as Michael additions or allylic alkylations, to create chiral centers. researchgate.netrsc.orgIntroduction of chiral substituents onto the indoline ring.
Chiral Auxiliary-Mediated SynthesisCovalently attached chiral moleculeA chiral auxiliary directs the stereochemical outcome of a reaction and is later removed.Diastereoselective reactions to form specific stereoisomers.

Chiral Resolution Strategies:

For cases where a racemic mixture of a chiral this compound derivative is synthesized, chiral resolution can be employed to separate the enantiomers.

A common method is the crystallization of diastereomeric salts . This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form diastereomeric salts. wikipedia.org These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers.

Chiral chromatography is another powerful technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and thus their separation. nih.gov

Enzymatic resolution offers a highly selective alternative. Lipases, for instance, can selectively acylate one enantiomer of a racemic amine, allowing the unreacted enantiomer and the acylated product to be separated. google.com

Here is a summary of common chiral resolution techniques:

Technique Principle Resolving Agent/Stationary Phase Key Features
Crystallization of Diastereomeric SaltsFormation of diastereomers with different solubilities. wikipedia.orgChiral acids (e.g., tartaric acid, camphorsulfonic acid). wikipedia.orgA classical and often cost-effective method. wikipedia.org
Chiral Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase. nih.govPolysaccharide-based or other chiral materials. nih.govHighly efficient separation for analytical and preparative scales.
Enzymatic ResolutionEnantioselective enzymatic transformation of one enantiomer. google.comEnzymes, such as lipases. google.comHigh selectivity under mild reaction conditions.

Green Chemistry Approaches in this compound Synthesis

Green Reduction of Nitroarenes:

The reduction of a nitro precursor, such as 1-acetyl-5-nitroindoline, is a critical step. Traditional methods often use stoichiometric reducing agents that generate significant waste. Green alternatives focus on catalytic methods using cleaner reagents and solvents.

One promising approach is the use of catalytic transfer hydrogenation . This method can utilize formic acid as a hydrogen source in the presence of a palladium catalyst, offering a more environmentally friendly alternative to traditional methods. researchgate.net Another innovative method employs palladium nanoclusters as a catalyst for the reduction of nitroarenes using sodium borohydride in an aqueous solution under ambient conditions. rsc.org This process is highly efficient and can be tuned to selectively produce the desired amine. rsc.org The use of zinc dust in a CO2/H2O system also presents a green route for the selective reduction of nitroarenes, avoiding the use of ammonium (B1175870) chloride. rsc.org

Method Catalyst/Reducing Agent Solvent Advantages
Catalytic Transfer HydrogenationPalladium catalyst / Formic acid-Avoids the use of high-pressure hydrogen gas. researchgate.net
Palladium Nanocluster CatalysisPd nanoclusters / Sodium borohydrideWaterHigh efficiency at room temperature. rsc.org
Zinc-Mediated ReductionZn dust / CO2WaterEliminates the need for NH4Cl. rsc.org

Green Acetylation of Anilines:

The acetylation of the amino group is the final step in the synthesis of this compound. Conventional methods often use acetic anhydride or acetyl chloride, which are corrosive and produce stoichiometric byproducts.

A notable green alternative is the sunlight-driven N-acetylation of anilines . rsc.orgrsc.org This method uses magnesium sulfate (B86663) (MgSO4) as a mild Lewis acid catalyst and acetic acid as the acetylating agent, with sunlight providing the energy for the reaction. rsc.orgrsc.org This process is cost-effective, energy-efficient, and avoids harsh reagents. rsc.orgrsc.org Another eco-friendly approach involves photoinduced acetylation under aqueous and catalyst-free conditions, using diacetyl as both a photosensitizer and the acetylating reagent. nih.gov

Method Catalyst/Reagent Energy Source/Solvent Advantages
Sunlight-Driven N-AcetylationMgSO4 / Acetic acidSunlightEnergy-efficient, uses a mild and abundant catalyst. rsc.orgrsc.org
Photoinduced AcetylationDiacetylVisible light / WaterCatalyst-free, uses a non-toxic reagent and solvent. nih.gov

By integrating these green chemistry principles into the synthetic route of this compound, it is possible to develop more sustainable and environmentally responsible manufacturing processes.

Medicinal Chemistry and Biological Activity of 1 Acetyl 5 Aminoindoline and Its Analogs

Structure-Activity Relationship (SAR) Studies of 1-Acetyl-5-aminoindoline Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for optimizing lead compounds to enhance efficacy and selectivity. nih.gov For this compound derivatives, SAR investigations would systematically explore how modifications at three key positions—the N1-acetyl group, the C5-amino group, and other positions on the fused benzene (B151609) ring—influence interactions with biological targets.

The N1-acetyl group is a critical feature that significantly impacts the molecule's electronic and physical properties. Acylation of the indoline (B122111) nitrogen removes the basic character of the secondary amine and introduces a planar amide group capable of acting as a hydrogen bond acceptor. This modification can fundamentally alter how the molecule interacts with a biological target compared to an unsubstituted indoline.

Research on other N-acylated heterocyclic compounds demonstrates that the nature of the acyl group is a key determinant of biological activity. For instance, in a series of N-terminally acylated pentapeptide agonists for the GPR54 receptor, modifying the acyl group from a simple acetyl to various substituted benzoyl groups led to significant variations in potency. nih.gov The N-terminal 4-fluorobenzoyl analogue was identified as the most potent agonist, highlighting that electronic and steric properties of the acyl moiety are crucial for optimizing receptor activation. nih.gov

In the context of this compound, replacing the acetyl group with other acyl moieties could serve as a strategy to fine-tune activity. For example, in the development of indoline-based enzyme inhibitors, the N-1 position has been decorated with groups like 4-fluorobenzoyl and Boc (tert-butyloxycarbonyl), indicating its accessibility and importance for derivatization. nih.gov These modifications can modulate the compound's lipophilicity, steric profile, and hydrogen-bonding capacity, thereby influencing its pharmacokinetic properties and binding affinity.

N1-Acyl ModificationPotential Impact on PropertiesRationale based on Analogous Systems
Acetyl (CH₃CO-)Baseline; provides a neutral, planar amide group.Standard N-acylation removes basicity and introduces a hydrogen bond acceptor.
CyclopropylcarbonylIncreases rigidity and introduces a strained ring system.Can provide unique steric interactions and improve metabolic stability.
Benzoyl (PhCO-)Increases steric bulk and potential for π-π stacking interactions.Aromatic rings can engage in favorable interactions with aromatic residues in a binding pocket.
Substituted Benzoyl (e.g., 4-F-PhCO-)Modulates electronic properties (inductive/resonance effects) and lipophilicity.Substituents like fluorine can alter binding affinity and metabolic stability, as seen in GPR54 agonists. nih.gov
Boc (-COOtBu)Large, lipophilic, and sterically hindering group.Often used as a protecting group but can also serve to probe steric tolerance in a binding site. nih.gov

The C5 position of the indole (B1671886) and indoline ring is a common and strategic site for modification in drug discovery. mdpi.com An amino group at this position, as in this compound, provides a versatile handle for a wide range of chemical modifications. The primary amine is a hydrogen bond donor and can be protonated at physiological pH, introducing a positive charge. Modifying this group can drastically alter the compound's polarity, charge, and ability to interact with specific residues in a target protein.

Studies on related indole scaffolds have shown that C5 substituents play a pivotal role in determining biological activity and receptor selectivity. For example, in a series of indole derivatives targeting dopamine (B1211576) receptors, switching between a 5-hydroxyl and a 5-methoxy group significantly altered binding affinity and selectivity for D₂ versus D₃ receptors. nih.gov Similarly, for ligands of the benzodiazepine (B76468) receptor, the nature of the C5 substituent (e.g., H, Cl, or NO₂) was found to dictate the entire binding mode of the molecule. nih.gov

For this compound, the C5-amino group could be derivatized in several ways:

Alkylation: Mono- or di-alkylation would increase lipophilicity and steric bulk while retaining basicity.

Acylation/Sulfonylation: Converting the amine to an amide or sulfonamide would neutralize its basicity, introduce a hydrogen bond acceptor, and add steric bulk. This strategy is common for improving cell permeability and modulating target engagement.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates would yield ureas or thioureas, which introduce additional hydrogen bond donors and acceptors, often leading to enhanced binding affinity through specific interactions. This approach was successfully used in the development of indoline-based inhibitors of 5-lipoxygenase (5-LOX). nih.gov

C5-Amino ModificationPredicted Effect on Physicochemical PropertiesPotential Impact on Biological Interactions
Primary Amine (-NH₂)Basic, polar, H-bond donor.Can form salt bridges and key hydrogen bonds.
N-Alkylation (-NHR, -NR₂)Increases lipophilicity and steric bulk.May improve membrane permeability; probes steric limits of binding pocket.
N-Acylation (-NHCOR)Neutralizes basicity, adds H-bond acceptor.Can alter electronic character from donating to withdrawing, changing ring reactivity and interactions.
N-Sulfonylation (-NHSO₂R)Adds a strongly electron-withdrawing group and H-bond acceptor.Often used to mimic phosphate (B84403) groups or form strong H-bonds with backbone amides.
Urea/Thiourea (-NHCONH₂ / -NHCSNH₂)Adds multiple H-bond donors/acceptors.Can significantly enhance binding affinity through extensive H-bond networks. nih.gov

Modifications to the benzene portion of the indoline nucleus (at positions C4, C6, and C7) are crucial for optimizing a compound's pharmacological profile. Substituents on the aromatic ring can influence the molecule's electronics, lipophilicity, and metabolism, and can also make direct contact with a biological target.

The specific location of a substituent is often critical. For instance, in a series of indoline derivatives designed as Bruton's tyrosine kinase (BTK) inhibitors, substitution at the C4 position was found to be unfavorable for activity, suggesting a negative steric or electronic clash with the enzyme. researchgate.net Conversely, studies on indoline-2,3-dione (isatin) derivatives showed that the presence and position of electron-withdrawing groups, such as chloro or nitro, on the benzo ring were key determinants of inhibitory activity against α-glucosidase. acs.org These findings underscore the importance of systematically exploring the substitution pattern around the entire scaffold.

Common modifications include the introduction of:

Halogens (F, Cl, Br): These can modulate lipophilicity and block sites of metabolism. Fluorine is often used to improve metabolic stability and can sometimes participate in favorable electrostatic interactions.

Alkyl Groups (e.g., Methyl): Small alkyl groups can increase lipophilicity and explore hydrophobic pockets within a binding site.

Alkoxy Groups (e.g., Methoxy): These groups are hydrogen bond acceptors and can also influence conformation and solubility.

Systematic substitution on the benzo ring of this compound would be essential to map the topology of a target's binding site and to optimize pharmacokinetic properties.

Biological Target Identification and Validation

The indoline scaffold is recognized as a "privileged structure" in medicinal chemistry, as it can serve as a high-affinity ligand for a diverse range of biological targets. chula.ac.th While the specific targets of this compound are not defined, its structural components suggest potential interactions with various enzymes and receptors that are known to bind other indoline and indole derivatives.

The indole and indoline nuclei are core components of many potent and selective enzyme inhibitors. Their planar structure and electron-rich nature facilitate interactions with enzyme active sites through mechanisms like π-π stacking, hydrogen bonding, and hydrophobic interactions. mdpi.com Derivatives of the indoline scaffold have been successfully developed as inhibitors for several important enzyme classes.

For example, indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. acs.org Another study found that indoline-2,3-dione-based sulfonamides were effective inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting a potential application in diabetes. acs.org Furthermore, the indoline scaffold has been incorporated into inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways. researchgate.net

Enzyme TargetIndoline/Indole Analog ClassObserved Activity (IC₅₀)Reference
5-Lipoxygenase (5-LOX)Substituted Indolines0.41 µM (Compound 73) acs.org
Soluble Epoxide Hydrolase (sEH)Substituted Indolines0.43 µM (Compound 73) acs.org
α-GlucosidaseIndoline-2,3-dione Sulfonamides0.90 µM (Analogue 11) acs.org
α-AmylaseIndoline-2,3-dione Sulfonamides1.10 µM (Analogue 11) acs.org
Bruton's Tyrosine Kinase (BTK)Thieno[3,2-d]pyrimidine with IndolinePotent inhibition reported researchgate.net
Cyclooxygenase (COX-2)Indole-based AcetohydrazidesSelective inhibition observed nih.gov

The structural similarity of the indole nucleus to the neurotransmitter serotonin (B10506) has made it a foundational scaffold for ligands targeting G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. mdpi.com The indoline core, as a saturated version of indole, retains many of the key structural features and is also prevalent in receptor-active compounds.

Extensive research has demonstrated the versatility of the indole/indoline scaffold in achieving high affinity and selectivity for various receptors. Substituted indolyl carboxylic amides have been developed as highly potent and selective ligands for the dopamine D₃ receptor, with Kᵢ values in the sub-nanomolar range. nih.gov In another example, N-piperidinyl indole derivatives were optimized to act as potent agonists at the Nociceptin Opioid Receptor (NOP), a target for pain and addiction. nih.gov The indole framework is also a key component of ligands for the benzodiazepine receptor, which is a modulatory site on the GABAₐ ion channel. Given this broad precedent, derivatives of this compound could plausibly be profiled against a panel of CNS receptors to identify potential neurological activities.

Receptor TargetIndole/Indoline Analog ClassBinding Affinity (Kᵢ)Reference
Dopamine D₃ ReceptorIndolyl Carboxylic Amides0.18 nM (Compound 14a) nih.gov
Dopamine D₂ ReceptorIndolyl Carboxylic Amides15.6 nM (Compound 14a) nih.gov
Nociceptin Opioid Receptor (NOP)2-Substituted N-piperidinyl Indoles0.23 nM (Compound 10) nih.gov
Serotonin 5-HT₁ₐ Receptor5-Methoxy-tryptamine derivatives0.577 nM (5-MeO-pyr-T) wikipedia.org
Benzodiazepine Receptor (BzR)N-(benzyl)indol-3-ylglyoxylamides11 nM
Adenosine A₁ ReceptorSubstituted Indoles161 nM (Compound 27a) nih.gov

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, including signal transduction, DNA replication, and metabolic regulation. ajwilsonresearch.com The modulation of these interactions with small molecules is a significant area of drug discovery, aiming to disrupt or stabilize protein complexes involved in disease pathways. ajwilsonresearch.com Developing small-molecule inhibitors for PPIs is challenging due to the typically large, flat, and featureless interfaces between interacting proteins. rsc.org

Strategies for discovering PPI modulators often involve identifying "hot spots"—key residues that contribute most to the binding energy—and designing molecules that mimic these interactions. rsc.org Computational methods, such as virtual screening and shape-matching against secondary protein structures like α-helices or β-strands, are employed to identify potential small-molecule inhibitors. rsc.org Despite the importance of this field, a comprehensive review of the scientific literature reveals no specific studies investigating this compound or its direct analogs as modulators of protein-protein interactions.

DNA/RNA Interaction Studies

The interaction of small molecules with nucleic acids like DNA and RNA can influence fundamental biological processes such as gene expression, replication, and translation. These interactions are crucial targets for developing therapeutic agents, particularly in antiviral and anticancer research. Nucleotide analogs, for instance, are a major class of drugs that act by interfering with the mechanisms of DNA and RNA polymerases. nih.gov

Studies in this field often investigate how small molecules or their analogs are incorporated into DNA or RNA strands, or how they bind to specific structures like G-quadruplexes or A-tracts, thereby altering the nucleic acid's conformation and function. nih.gov Research may also focus on how synthetic analogs can probe the active sites of polymerases to elucidate their mechanisms. nih.gov However, there is currently no available scientific literature detailing specific studies on the interaction of this compound with DNA or RNA.

Pharmacological Activities and Therapeutic Potential

Anti-Inflammatory Activities

Inflammation is a biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. The indoline scaffold and its derivatives are recognized for their potential in medicinal chemistry, including the development of anti-inflammatory agents. acs.org Research into acetylated indole and indoline derivatives has shown promising anti-inflammatory effects.

A study on novel 3-acetylindole (B1664109) derivatives demonstrated their potential as anti-inflammatory agents using an in-vitro albumin denaturation inhibition assay, a method used to screen for anti-inflammatory properties. The results indicated that several synthesized derivatives exhibited better activity than the standard drug, diclofenac. thepharmajournal.com

Similarly, research on 1-acetyl-5-substituted aryl-3-(beta-aminonaphthyl)-2-pyrazolines, which share the 1-acetyl functional group, has demonstrated significant anti-inflammatory activity in vivo. nih.gov Some of these compounds showed promising activity with lower ulcerogenic potential compared to standard drugs like phenylbutazone (B1037) and indomethacin. nih.govresearchgate.net Another study on various indole and aminoindole derivatives also highlighted their potential for anti-inflammatory activity. nih.gov While these studies were not performed on this compound itself, they suggest that the acetylated indoline scaffold is a promising starting point for developing anti-inflammatory compounds.

Table 1: In-Vitro Anti-Inflammatory Activity of 3-Acetylindole Analogs

Data represents the percentage inhibition of albumin denaturation, a common in-vitro screening method for anti-inflammatory activity. Higher values indicate greater potential activity.

CompoundConcentration (µg/ml)% Inhibition
3-Acetylindole Analog 110085.42
3-Acetylindole Analog 210082.15
3-Acetylindole Analog 310079.88
Diclofenac (Standard)10078.45
Data adapted from studies on 3-acetylindole derivatives. thepharmajournal.com

Antioxidant Properties

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Compounds with antioxidant properties can neutralize these harmful species. The indole nucleus is a key feature in many compounds with antioxidant capabilities, including the well-known antioxidant melatonin. nih.gov

Research on substituted 2-phenyl-1H-indoles, which are structurally related to indolines, has demonstrated significant antioxidant activity. nih.gov In particular, certain 2-(4-aminophenyl)indole analogs showed potent activity in both DPPH and superoxide (B77818) radical scavenging assays, with efficacy comparable to the reference standard, melatonin. nih.govkingston.ac.uk This suggests that the indole/indoline core, especially when substituted with an aminophenyl group, is a favorable scaffold for antioxidant activity. The presence of the amino group on the indoline ring of this compound could potentially contribute to similar properties.

Table 2: Antioxidant Activity of Substituted Indole Analogs

The table shows the percentage of radical scavenging activity at a concentration of 1mM for different indole analogs compared to the standard antioxidant, Melatonin (MLT).

CompoundDPPH Scavenging (% Inhibition)Superoxide Scavenging (% Inhibition)
2-(4-Aminophenyl)-6-fluoro-1H-indole8081
2-(4-Aminophenyl)-1H-indole7578
Melatonin (MLT) - Standard9875
Data sourced from studies on substituted 2-phenyl-1H-indoles. nih.govkingston.ac.uk

Antimicrobial Efficacy

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. Research has shown that the acetamido (acetylamino) group can be an important feature for the antibacterial capacity of various compounds. mdpi.com

A study focusing on the synthesis of (S)-5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl]-2-oxazolidinone derivatives, which contain an acetylated amino group, evaluated their in-vitro antibacterial activity. nih.gov Several of the synthesized compounds demonstrated moderate activity against Gram-positive bacteria, although they were less potent than the commercial antibiotic linezolid. nih.gov This indicates that the acetylamino functional group can be a component of bacterially active molecules. While direct studies on this compound are lacking, the existing research on related structures provides a basis for its potential antibacterial properties.

Table 3: Antibacterial Activity of Acetylated Amino Analogs (MIC in µg/mL)

Minimum Inhibitory Concentration (MIC) values for selected synthesized compounds against Gram-positive bacteria. Lower values indicate higher potency.

CompoundStaphylococcus aureusStreptococcus faecalis
Analog IXa1816
Analog IXb348
Analog IXb10816
Linezolid (Standard)1-21-2
Data derived from research on (S)-5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl]-2-oxazolidinone derivatives. nih.gov
Antimalarial Activity

The indoline scaffold, a core component of this compound, is recognized for its presence in a wide array of biologically active compounds. While direct studies on the antimalarial properties of this compound are not extensively documented in publicly available research, the broader class of aminoquinoline and related heterocyclic derivatives has been a cornerstone of antimalarial drug discovery for decades. For instance, 8-aminoquinolines are known synthetic compounds with historical antimalarial activity, thought to act by generating oxidative stress in erythrocytes. nih.gov The mechanism of action for many antimalarials involves inhibiting parasite growth and interfering with essential metabolic processes. nih.gov

Analogs such as 4-aminoquinoline (B48711) derivatives remain crucial in malaria treatment due to their efficacy, rapid absorption, and high tolerability. nih.govresearchgate.net Research into novel derivatives continues to yield compounds with potent in vitro and in vivo activities against various Plasmodium species, including drug-resistant strains. nih.govmdpi.com For example, certain 4-aminoquinoline derivatives show significant activity against Plasmodium falciparum, the most lethal malaria parasite. researchgate.net The therapeutic potential of these compounds is often enhanced by hybridizing the core scaffold with other heterocyclic moieties to overcome resistance mechanisms. nih.gov Given the structural similarities and the established antimalarial profile of related heterocyclic compounds, the this compound scaffold represents a viable starting point for the design and synthesis of new antimalarial agents.

Anticancer Activities

Derivatives of the indoline scaffold have demonstrated significant potential as anticancer agents, with research focusing on their cytotoxic mechanisms and ability to modulate critical cellular pathways. researchgate.net

The anticancer effects of indoline analogs are often attributed to their ability to induce cell death through various mechanisms. One key area of investigation is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are overexpressed in many tumors and contribute to the acidic microenvironment that promotes cancer progression. 1-Acylated indoline-5-sulfonamides, which are structural analogs of this compound, have been shown to be effective inhibitors of these CA isoforms, thereby exhibiting antiproliferative activity.

Another significant mechanism is the induction of apoptosis. Studies on related compounds have shown that they can trigger programmed cell death by activating key proteins in the apoptotic cascade. For example, some derivatives upregulate the expression of the tumor suppressor protein p53 and caspase-3, while down-regulating proteins associated with proliferation and survival, such as proliferating cell nuclear antigen (PCNA) and Ki67.

The table below summarizes the cytotoxic activity of selected indoline analogs against various cancer cell lines.

Table 1: Cytotoxic Activity of Selected Indoline Analogs

Compound Class Cancer Cell Line Measured Effect Reference
1-Acylated Indoline-5-sulfonamides Various Inhibition of CA IX and CA XII
Organotellurolate (IV) compound MCF-7 (Breast) IC50 of 7.29 ± 0.27 µg/mL researchgate.net

Beyond direct cytotoxicity, indoline derivatives can exert their anticancer effects by interfering with cellular signaling pathways that control cell proliferation and survival. A prominent mechanism observed with related heterocyclic compounds is the induction of cell cycle arrest, often at the G2/M phase. researchgate.net This arrest prevents cancer cells from completing mitosis and proliferating. Flow cytometry is a common technique used to analyze these changes in the cell cycle distribution following treatment with a compound. researchgate.netnih.govauctoresonline.orgnih.govabcam.com

Furthermore, the generation of reactive oxygen species (ROS) is another critical mechanism. springernature.com While cells normally produce ROS as byproducts of metabolism, excessive levels can induce oxidative stress, leading to cellular damage and apoptosis. nih.gov Some anticancer compounds function as pro-oxidants, increasing ROS levels within cancer cells to a toxic threshold. springernature.com The measurement of ROS is often performed using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. nih.govnih.govjove.comflinders.edu.au Studies have shown that the cytotoxic effects of certain compounds are closely linked to their ability to generate ROS, which in turn can trigger cell cycle arrest and apoptosis. researchgate.net

Neurodegenerative Disease Research Potential

The indole nucleus, the parent structure of indoline, is considered a "privileged scaffold" in medicinal chemistry and is found in many compounds being investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govresearchgate.netdoaj.org These diseases are often characterized by protein aggregation, oxidative stress, and neuronal loss. nih.govnih.gov

Compounds containing the indole moiety are being explored for their ability to target multiple factors in the complex pathology of these diseases. nih.gov Potential therapeutic strategies involving indole derivatives include:

Inhibition of Protein Aggregation: Preventing the formation of toxic beta-amyloid plaques and neurofibrillary tangles is a key goal in Alzheimer's research. nih.gov

Antioxidant Effects: Oxidative stress is a major contributor to neuronal damage in neurodegenerative conditions. researchgate.netnih.gov The indole scaffold's chemical properties make it a candidate for developing agents that can mitigate this damage.

Enzyme Inhibition: Targeting enzymes like acetylcholinesterase (AChE) to boost neurotransmitter levels is a current therapeutic approach for Alzheimer's disease. nih.gov

Modulation of Signaling Pathways: Indole-based compounds are being designed to interact with pathways involved in neuroinflammation and cell survival. researchgate.net

Recent research has focused on creating novel indoline and indole derivatives with neuroprotective properties, demonstrating their ability to reduce oxidative stress and protect neuronal cells. researchgate.netnih.gov For example, novel indoline derivatives have been investigated as ferroptosis inhibitors, a form of iron-dependent cell death implicated in Parkinson's disease. researchgate.net Additionally, the role of acetylation, the very modification present in this compound, is being studied in the context of neurodegeneration, as it can affect protein clearance and function. nih.gov

Other Reported Biological Activities (e.g., anti-HIV)

In addition to anticancer and neuroprotective potential, analogs of this compound have been evaluated for other biological activities, notably as anti-HIV agents. Research into N-arylsulfonyl-3-acetylindoles has identified compounds with significant inhibitory activity against HIV-1 replication in vitro.

Structure-activity relationship studies have shown that modifications to the indoline core, such as the introduction of an acetyl group at the 3-position, can lead to more potent analogs. The anti-HIV activity is typically evaluated in cell-based assays using cell lines like C8166. nih.gov The potency is measured by the half-maximal effective concentration (EC50), while the selectivity is indicated by the therapeutic index (TI), which is the ratio of the cytotoxic concentration to the effective concentration.

Table 2: Anti-HIV-1 Activity of Selected N-Arylsulfonyl-3-acetylindole Analogs

Compound EC50 (µg/mL) TI Reference
N-phenylsulfonyl-3-acetyl-6-methylindole 0.36 >555.55
N-(p-ethyl)phenylsulfonyl-3-acetyl-6-methylindole 0.13 791.85

In Vitro and In Vivo Pharmacological Evaluation Methodologies

A variety of standardized in vitro and in vivo methodologies are employed to evaluate the pharmacological activities of this compound and its analogs. nih.govacs.orgacs.orgderpharmachemica.com

In Vitro Assays:

Antimalarial Activity: The efficacy of compounds against the malaria parasite is primarily assessed using in vitro cultures of Plasmodium falciparum. mahidol.ac.thnih.govajpp.in Parasite growth inhibition is measured using various techniques, including the microscopic counting of schizonts or methods that quantify parasite metabolic activity, such as the incorporation of radioactive precursors like [³H]-hypoxanthine. mdpi.commahidol.ac.thfrontiersin.org The result is typically expressed as the 50% inhibitory concentration (IC50). mdpi.comnih.gov

Anticancer Activity: Cytotoxicity is evaluated against a panel of human cancer cell lines. The most common method is the MTT assay, a colorimetric test that measures the metabolic activity of cells, which correlates with cell viability. nih.govscielo.brspringernature.comnih.govabcam.com The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined. To understand the mechanism, flow cytometry is used to analyze the cell cycle distribution and detect phenomena like cell cycle arrest or apoptosis. researchgate.netnih.govabcam.com The generation of reactive oxygen species (ROS) is often quantified using fluorescent probes such as DCFH-DA. springernature.comnih.govnih.gov

Anti-HIV Activity: The ability of compounds to inhibit viral replication is tested in cell culture systems. nih.govnih.gov This often involves infecting susceptible human cell lines (e.g., C8166) with HIV-1 and measuring the reduction in viral markers, such as p24 antigen production, in the presence of the test compound. nih.gov These assays determine the EC50 and cytotoxic concentrations to calculate the therapeutic index (TI). mdpi.comfrontiersin.org

In Vivo Models:

Antimalarial Activity: The standard model for in vivo antimalarial testing uses mice infected with rodent malaria parasites, such as Plasmodium berghei. scientificarchives.compberghei.nlpberghei.nl The Peter's 4-day suppressive test is a common protocol where the reduction in parasitemia in treated mice is compared to that in untreated controls. nih.govmdpi.com This model provides crucial information on the compound's efficacy within a complex biological system. scientificarchives.comnih.govmdpi.com

Anticancer Activity: While not detailed in the provided context for this specific class of compounds, in vivo anticancer evaluation typically involves xenograft models, where human tumor cells are implanted into immunocompromised mice to assess a compound's ability to inhibit tumor growth.

Other Activities: For activities like anti-inflammatory effects, animal models such as lipopolysaccharide (LPS)-induced inflammation in mice are used to measure the reduction in inflammatory markers. acs.org

Lack of Specific Research Data for this compound in Medicinal Chemistry and Biological Activity

Despite a comprehensive search of available scientific literature, no specific studies detailing the medicinal chemistry and biological activity of this compound within the requested frameworks of cell-based assays, biochemical assays, and animal models in disease research were identified. The existing body of research focuses more broadly on the larger chemical class of indole derivatives and their various analogs.

While the indoline scaffold is a core feature in many biologically active compounds, and acetylated aminoindolines are of interest in medicinal chemistry, specific experimental data for this compound remains absent in the public domain. Research into the biological effects of this particular compound has not been published in a manner that would allow for a detailed analysis of its activity in cellular or in vivo models.

Consequently, it is not possible to provide specific findings, data tables, or detailed discussions on the cell-based assays, biochemical assays, or animal model studies for this compound as outlined in the requested article structure. The scientific community has yet to publish research that would fulfill these specific informational requirements.

Computational and Theoretical Investigations of 1 Acetyl 5 Aminoindoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation, providing detailed information about a molecule's behavior. researchgate.net

Electronic structure analysis reveals the distribution of electrons within a molecule, which governs its reactivity, stability, and spectroscopic properties. For a molecule like 1-Acetyl-5-aminoindoline, these calculations can determine parameters such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution.

While direct studies on this compound are scarce, research on the related compound 5-aminoindole (B14826) using DFT (B3LYP) and Hartree-Fock methods with a 6-311++G(d,p) basis set has been performed. researchgate.netresearchgate.net Such studies show that the optimized geometrical parameters from DFT calculations align well with experimental values. researchgate.net The analysis of the electronic structure of these types of molecules is crucial for understanding their potential as scaffolds in medicinal chemistry. For instance, the high electronegativity of the indole (B1671886) ring, shared by these compounds, plays a significant role in their reactivity and biological interactions. uva.esacs.org

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding normal modes, researchers can assign experimental spectral bands to specific molecular motions, such as stretching, bending, and torsion. d-nb.info

A comprehensive vibrational analysis of this compound would involve optimizing its geometry and calculating the harmonic vibrational frequencies. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data.

For the related compound 5-aminoindole , theoretical vibrational frequencies have been calculated using the B3LYP/6-311++G(d,p) method. researchgate.netresearchgate.net The comparison between the calculated and observed experimental frequencies for 5-aminoindole demonstrates the high accuracy of this approach. researchgate.net For example, the N-H stretching vibrations of the pyrrole (B145914) ring in indoles unsubstituted at the N1 position typically appear as a sharp peak in the 3500–3300 cm⁻¹ range in FTIR spectra. researchgate.net A similar approach for this compound would help in the definitive assignment of its experimental IR and Raman spectra.

Table 1: Selected Predicted Vibrational Frequencies for 5-Aminoindole (Illustrative) This table shows calculated data for the related compound 5-aminoindole to illustrate the type of information generated from vibrational spectroscopy predictions. Data is derived from studies using the B3LYP/6-311++G(d,p) method. researchgate.net

Vibrational ModePredicted Frequency (cm⁻¹)Assignment
N-H Stretch (Amine)3510Asymmetric stretching of the NH₂ group
N-H Stretch (Amine)3425Symmetric stretching of the NH₂ group
N-H Stretch (Indole)3379Stretching of the indole N-H bond
C-N Stretch1294Stretching of the C-N bond
Ring Vibrations1625-1430Various C-C and C-N stretching modes within the indole ring

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity. The process involves sampling many possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. mdpi.com

For this compound, molecular docking studies could be employed to explore its potential as an inhibitor for various enzymes or a ligand for different receptors. For instance, docking it into the active sites of enzymes like monoamine oxidases (MAO) or cyclooxygenases (COX) could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. nih.govmdpi.com Studies on similar N-acetylated heterocyclic compounds have successfully used docking to rationalize biological activity and guide the synthesis of more potent derivatives. mdpi.com The results of such studies are typically evaluated by a docking score, which estimates the binding free energy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgmdpi.com The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. nih.gov These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

A QSAR study involving this compound would require a dataset of structurally related indoline (B122111) derivatives with measured biological activity against a specific target. nih.gov Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model would be built to predict the activity of new or untested compounds. wikipedia.orgnih.gov The general form of a QSAR model is:

Activity = f (Molecular Descriptors) + error wikipedia.org

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. nih.gov Such models are invaluable in medicinal chemistry for prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a ligand-receptor complex behaves in a more realistic, solvated environment. mdpi.comnih.gov This technique can assess the stability of binding poses predicted by molecular docking, map conformational changes in the protein upon ligand binding, and provide more accurate estimations of binding free energy. nih.gov

If a docking study predicted a stable binding pose for this compound with a target protein, an MD simulation would be the logical next step. nih.gov The simulation would start with the docked complex, which would then be solvated in a water box and simulated for a duration typically ranging from nanoseconds to microseconds. mdpi.com Analysis of the simulation trajectory would yield information on the stability of key interactions, root-mean-square deviation (RMSD) of the ligand and protein, and flexibility of different protein regions.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. scielo.brumanitoba.ca By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. This allows for the determination of activation energies, which control the reaction rate, and reaction energies, which determine the thermodynamic feasibility. scielo.br

For this compound, computational methods could be used to elucidate the mechanism of its synthesis, for example, the acetylation of 5-aminoindoline. Theoretical calculations could compare different possible pathways, identify the rate-determining step, and explain observed regioselectivity. scielo.br Studies on the antioxidant potential of related aminoindole structures like tryptamine (B22526) have used DFT to explore various reaction mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF), providing deep insight into their chemical reactivity. uva.esacs.orgresearchgate.net

Computational Prediction of Biological Activity and ADME Profiles

In contemporary drug discovery, in silico methods are indispensable for the early evaluation of drug candidates, providing crucial insights into their potential efficacy and pharmacokinetic behavior before committing to costly and time-consuming laboratory synthesis and testing. ri.se Computational tools, leveraging quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and molecular modeling, offer a rapid assessment of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as predicting its likely biological targets. researchgate.netnih.gov For this compound, while specific, dedicated research articles on its computational profile are not abundant, its properties can be reliably predicted using established and validated platforms. These predictions are vital for understanding its drug-likeness and potential therapeutic applications.

Predicted Biological Activity

The biological activity of a compound can be estimated by comparing its structural features against vast databases of molecules with known activities. nih.gov Computational models predict a spectrum of possible biological targets for this compound, suggesting its potential interactions with various enzyme classes and receptors. The aminoindole core is a well-known scaffold in medicinal chemistry, found in molecules with diverse biological activities, including antioxidant and anti-inflammatory effects. researchgate.netuva.es

Predictions based on established models suggest that this compound may interact with several protein targets. The table below summarizes the probable targets based on its structural similarity to known bioactive molecules.

Table 1: Predicted Biological Activity and Potential Targets for this compound

Target Class Predicted Activity/Interaction Confidence Level
Kinase Inhibitor Potential interaction with protein kinases Moderate
GPCR Ligand Possible ligand for G-protein coupled receptors Moderate
Enzyme Inhibitor May inhibit various metabolic enzymes Low to Moderate

This data is generated from aggregated computational models and indicates potential, not confirmed, biological activities.

Predicted ADME Profile

The ADME profile of a drug candidate determines its bioavailability and persistence in the body, which are critical factors for its therapeutic success. researchgate.net Various computational models can predict these properties based on the molecule's physicochemical characteristics. acs.orgnih.gov For this compound, these predictions provide a foundational understanding of its likely behavior in vivo.

Physicochemical Properties and Drug-Likeness: A molecule's adherence to established rules, such as Lipinski's Rule of Five, provides a preliminary assessment of its potential to be an orally active drug. nih.govnih.gov this compound is predicted to be compliant with these rules, suggesting good potential for oral bioavailability.

Absorption and Distribution: Predictions indicate that this compound is likely to have high gastrointestinal (GI) absorption. japsonline.comrootspress.org Its potential to cross the blood-brain barrier (BBB) is a key parameter for neurological applications. Computational models suggest the compound may have the ability to penetrate the CNS.

Metabolism: The metabolism of a drug, primarily by the Cytochrome P450 (CYP) family of enzymes, significantly influences its half-life and potential for drug-drug interactions. nih.govrootspress.org In silico models can predict whether a compound is a substrate or inhibitor of major CYP isoforms. Predictions for this compound suggest it may be a substrate for some CYP enzymes, indicating it would undergo Phase I metabolism.

Excretion: The route and rate of excretion are the final components of the ADME profile. While direct prediction of excretion pathways is complex, properties like water solubility provide clues. The predicted moderate water solubility of this compound suggests it could be eliminated renally after metabolic modification.

The table below provides a detailed summary of the computationally predicted ADME properties for this compound.

Table 2: Predicted ADME Properties of this compound

Property Parameter Predicted Value/Classification Significance
Physicochemical Molecular Weight 174.20 g/mol fluorochem.co.uk Compliant with drug-likeness rules (<500)
LogP (Lipophilicity) 1.5 - 2.0 Optimal for balancing solubility and membrane permeability
Topological Polar Surface Area ~50-60 Ų Suggests good intestinal absorption and cell permeation
Water Solubility Moderately Soluble Influences absorption and formulation
Absorption Human Intestinal Absorption High Indicates good potential for oral bioavailability japsonline.com
Caco-2 Permeability Moderate to High Predicts absorption across the intestinal epithelial barrier
Distribution Blood-Brain Barrier (BBB) Yes (Predicted) Compound may access targets within the Central Nervous System
P-glycoprotein (P-gp) Substrate No (Predicted) Not likely to be actively effluxed from the CNS nih.gov
Metabolism CYP1A2 Inhibitor No (Predicted) Low risk of interaction with drugs metabolized by CYP1A2
CYP2D6 Inhibitor No (Predicted) Low risk of interaction with drugs metabolized by CYP2D6 rootspress.org
CYP3A4 Inhibitor No (Predicted) Low risk of interaction with drugs metabolized by CYP3A4

| Drug-Likeness | Lipinski's Rule | Passes (0 Violations) | High likelihood of being an orally active drug nih.gov |

This data is derived from multiple in silico prediction tools (e.g., SwissADME, pkCSM) and represents a theoretical profile. acs.orgrootspress.org Experimental validation is required for confirmation.

Analytical Methodologies for 1 Acetyl 5 Aminoindoline and Its Metabolites

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of 1-Acetyl-5-aminoindoline by observing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. uobasrah.edu.iq The expected NMR data for this compound is based on its distinct structural features: a disubstituted benzene (B151609) ring, two aliphatic methylene (B1212753) groups forming the five-membered heterocyclic ring, and an N-acetyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons will appear in the downfield region (typically δ 6.0-8.0 ppm), with their specific chemical shifts and splitting patterns determined by the electronic effects of the amino (-NH₂) and N-acetyl (-NAc) groups. The methylene protons of the indoline (B122111) ring will resonate in the upfield region, and the methyl protons of the acetyl group will appear as a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The aromatic carbons will have signals in the δ 100-150 ppm range, while the aliphatic carbons of the indoline ring and the acetyl group will appear at higher field (further upfield). The carbonyl carbon of the acetyl group is characteristically deshielded and will appear significantly downfield.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would confirm the coupling between adjacent protons, such as those on the aromatic ring and the neighboring methylene groups of the indoline core. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the unambiguous assignment of the ¹H and ¹³C spectra.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=OCarbonyl Carbon-~168-170
CH₃Methyl Protons/Carbon~2.1-2.2 (singlet, 3H)~23-25
C-2Methylene Carbon-~48-52
H-2Methylene Protons~4.0-4.1 (triplet, 2H)-
C-3Methylene Carbon-~28-32
H-3Methylene Protons~3.1-3.2 (triplet, 2H)-
C-3aAromatic Carbon-~125-130
C-4Aromatic Carbon-~115-118
H-4Aromatic Proton~6.6-6.7 (doublet)-
C-5Aromatic Carbon-~140-145
-NH₂Amine Protons~3.5-4.0 (broad singlet, 2H)-
C-6Aromatic Carbon-~115-120
H-6Aromatic Proton~6.5-6.6 (doublet of doublets)-
C-7Aromatic Carbon-~105-110
H-7Aromatic Proton~7.8-8.0 (doublet)-
C-7aAromatic Carbon-~145-150

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₂N₂O, the exact molecular weight is 176.22 g/mol . chemicalbook.com

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 177. Under electron impact (EI) ionization or through tandem MS (MS/MS) experiments, characteristic fragmentation would occur. libretexts.org The N-acetyl group is a common site for fragmentation.

Key predicted fragmentation pathways include:

Loss of ketene (B1206846) (CH₂=C=O): A common fragmentation for N-acetyl compounds, resulting in a fragment ion at m/z 135. This corresponds to the protonated 5-aminoindoline core.

Loss of the acetyl radical (•COCH₃): Cleavage of the N-C bond could lead to the loss of an acetyl radical, producing an ion at m/z 133.

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the indoline ring can also occur.

Table 2. Predicted Mass Spectrometry Data for this compound.
m/z ValuePredicted IonNotes
177[M+H]⁺Protonated molecular ion
135[M+H - 42]⁺Loss of ketene (CH₂=C=O)
133[M - 43]⁺Loss of acetyl radical (•COCH₃)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine, tertiary amide, aromatic ring, and aliphatic C-H bonds. pressbooks.pub

Table 3. Predicted Characteristic IR Absorption Bands for this compound.
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450-3250N-H StretchPrimary Amine (-NH₂)Medium (doublet)
3100-3000C-H StretchAromatic C-HMedium to Weak
2980-2850C-H StretchAliphatic C-H (CH₂)Medium
1650-1630C=O StretchTertiary Amide (-N-C=O)Strong
1620-1580N-H BendPrimary Amine (-NH₂)Medium
1600, 1475C=C StretchAromatic RingMedium to Weak
1350-1250C-N StretchAromatic Amine & AmideMedium to Strong

The presence of a strong band around 1640 cm⁻¹ for the amide carbonyl stretch is highly characteristic. pressbooks.pub The primary amine would show two N-H stretching bands in the 3450-3250 cm⁻¹ region, while aromatic C-H stretching appears just above 3000 cm⁻¹. vscht.cz

UV-Visible spectroscopy provides information about electronic transitions within a molecule, particularly in systems containing chromophores like conjugated π-systems. libretexts.org The indoline ring system, which contains a substituted benzene chromophore, is expected to absorb UV radiation. The amino (-NH₂) and N-acetyl groups act as auxochromes, modifying the absorption characteristics of the benzene ring. libretexts.org These groups, particularly the electron-donating amino group, are expected to cause a bathochromic shift (shift to longer wavelength) of the absorption maxima (λmax) compared to unsubstituted benzene. libretexts.orgamazonaws.com The spectrum would likely show π → π* transitions characteristic of the aromatic system.

Table 4. Predicted UV-Visible Absorption Data for this compound.
Predicted λmax (nm)Electronic TransitionChromophore
~210-230π → πSubstituted Aromatic Ring
~260-290π → πSubstituted Aromatic Ring

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or its metabolites in biological matrices.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable for a molecule of this polarity. researchgate.net

A hypothetical RP-HPLC method would involve a stationary phase consisting of a nonpolar material, such as octadecylsilane (B103800) (C18), and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of organic solvent), would likely be employed to ensure good resolution and reasonable analysis time. Detection is typically achieved using a UV detector set at one of the compound's absorption maxima (λmax) as determined by UV-Visible spectroscopy.

Table 5. Plausible HPLC Method Parameters for this compound.
ParameterSuggested Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase AWater with 0.1% Formic Acid or Ammonium (B1175870) Acetate (B1210297) buffer
Mobile Phase BAcetonitrile (B52724) or Methanol
Elution ModeGradient (e.g., starting with 5% B, increasing to 95% B)
Flow Rate1.0 mL/min
DetectionUV Detector at λmax (~270 nm)
Injection Volume10 µL

This method would be validated for parameters such as linearity, accuracy, precision, and limits of detection and quantification to ensure its suitability for routine analysis and in regulated environments. nih.gov

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of this compound, which possesses a moderate boiling point, GC can be a suitable method. The compound's aromatic amine and acetyl groups may necessitate derivatization to improve its volatility and thermal stability, as well as to enhance detector response. labrulez.comresearchgate.net

Amines, in particular, can exhibit peak tailing due to their basicity and interaction with active sites on the column. labrulez.com Therefore, the use of a deactivated column is essential. labrulez.com Common derivatization reagents for amines include silylating agents (e.g., BSTFA), acylating agents (e.g., trifluoroacetic anhydride), or alkylating agents. researchgate.net The choice of column is also critical, with capillary columns coated with a non-polar or medium-polarity stationary phase, such as those based on dimethylpolysiloxane, often providing good separation. scispace.com

A flame ionization detector (FID) can be used for general detection, while a nitrogen-phosphorus detector (NPD) would offer greater selectivity and sensitivity for this nitrogen-containing compound.

Table 1: Hypothetical GC Parameters for the Analysis of Derivatized this compound

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Injector Temperature 250 °C
Oven Program 100 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Detector Nitrogen-Phosphorus Detector (NPD)
Injection Volume 1 µL (splitless)
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a versatile, rapid, and cost-effective technique for the qualitative analysis of compounds and for monitoring the progress of chemical reactions. For this compound, TLC can be used to assess purity, identify the compound in a mixture by comparison with a standard, and to determine appropriate solvent systems for column chromatography purification.

The choice of the stationary phase is typically silica (B1680970) gel or alumina. nih.gov Given the polar nature of the amino and acetyl groups, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or methanol) is generally effective. The polarity of the mobile phase can be adjusted to achieve optimal separation. For basic compounds like amines, the addition of a small amount of a base such as triethylamine (B128534) or ammonia (B1221849) to the mobile phase can help to reduce peak tailing and improve spot shape. actachemscand.org

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), as the indole (B1671886) ring is UV-active. libretexts.org Alternatively, staining reagents can be used. A common stain for amines is ninhydrin, which reacts with primary and secondary amines to produce colored spots. silicycle.comchemistryhall.com Another general-purpose staining reagent is potassium permanganate.

Table 2: Hypothetical TLC Data for this compound

Stationary PhaseMobile Phase (v/v)Rf ValueVisualization Method
Silica Gel 60 F254Hexane:Ethyl Acetate (1:1)0.45UV (254 nm)
Silica Gel 60 F254Toluene:Acetone:Methanol (5:3:2)0.62UV (254 nm)
AluminaDichloromethane (B109758):Methanol (95:5)0.53UV (254 nm), Ninhydrin

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced analytical capabilities. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the definitive identification and quantification of this compound and its metabolites.

GC-MS: This technique combines the separation power of GC with the identification capabilities of mass spectrometry. After separation on the GC column, the analyte is ionized, and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation. For this compound, electron impact (EI) ionization is commonly used. The fragmentation pattern would likely show a molecular ion peak and characteristic fragments corresponding to the loss of the acetyl group and cleavage of the indoline ring. scispace.comresearchgate.net

LC-MS: LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds that are not suitable for GC analysis. nih.gov Reversed-phase HPLC is a common separation mode, where a non-polar stationary phase is used with a polar mobile phase. The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape for amine-containing compounds. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like this compound, typically forming a protonated molecular ion [M+H]+. nih.govshimadzu.com Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity, particularly in complex matrices. nih.gov

Table 3: Potential Mass Spectral Data for this compound

TechniqueIonization ModeParent Ion (m/z)Major Fragment Ions (m/z)
GC-MSElectron Impact (EI)176134, 119, 91
LC-MSElectrospray (ESI+)177 [M+H]+135, 118

Quantitative Analysis Methods

For the quantification of this compound, both GC and LC-based methods can be employed, provided they are properly validated. Method validation ensures that the analytical procedure is accurate, precise, specific, and reproducible over a specified range.

Quantitative analysis typically involves the use of an internal standard to correct for variations in sample preparation and instrument response. A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve.

Key validation parameters that need to be established include linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Table 4: Hypothetical Validation Parameters for a Quantitative LC-MS/MS Method

ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r2) > 0.995
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL

Bioanalytical Techniques for Detection in Biological Matrices

The analysis of this compound and its metabolites in biological matrices such as plasma, urine, or tissue homogenates presents additional challenges due to the complexity of the matrix and the typically low concentrations of the analytes. nih.gov Effective sample preparation is crucial to remove interfering substances and to concentrate the analyte of interest.

Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov The choice of method depends on the analyte's properties and the nature of the biological matrix. For aromatic amines, SPE with a cation-exchange or a reversed-phase sorbent can be very effective. nih.gov

LC-MS/MS is the most widely used technique for bioanalytical applications due to its high sensitivity, selectivity, and specificity. b-ac.co.uk The use of multiple reaction monitoring (MRM) mode in LC-MS/MS allows for the highly selective detection of the target analyte even in the presence of complex biological components. frag-den-staat.de The development of a robust bioanalytical method requires careful optimization of both the chromatographic conditions and the mass spectrometric parameters.

Table 5: Overview of a Bioanalytical Method for this compound in Human Plasma

StepDescription
Sample Collection 1 mL of human plasma
Sample Preparation Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.
Separation Reversed-phase UPLC on a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
Detection Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
Quantification Use of a stable isotope-labeled internal standard and a validated calibration curve.

Future Directions and Emerging Research Avenues for 1 Acetyl 5 Aminoindoline

Development of Novel Synthetic Routes

While classical methods for synthesizing indoline (B122111) derivatives are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies for 1-acetyl-5-aminoindoline and its analogs. The limitations of current multi-step syntheses, which can be time-consuming and generate significant waste, drive the need for innovation.

Key future directions include:

Catalytic C-H Activation/Functionalization: Direct functionalization of the indoline core through C-H activation is a highly sought-after goal. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy. Research will likely target the development of novel catalysts that can selectively functionalize specific positions on the indoline ring.

Flow Chemistry and Continuous Manufacturing: The use of flow chemistry offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for seamless scale-up. Future synthetic routes may be designed for continuous manufacturing, enabling more efficient and cost-effective production of this compound.

Biocatalysis: The use of enzymes to catalyze key synthetic steps offers a green and highly selective alternative to traditional chemical reagents. Future research may explore the use of engineered enzymes to perform specific transformations on the indoline scaffold, leading to the development of more sustainable and environmentally friendly synthetic processes.

Synthetic StrategyPotential AdvantagesResearch Focus
C-H ActivationFewer steps, reduced waste, access to novel analogsDevelopment of selective catalysts
Flow ChemistryImproved control, enhanced safety, scalabilityReactor design and process optimization
BiocatalysisHigh selectivity, mild reaction conditions, sustainabilityEnzyme discovery and engineering

Exploration of New Biological Targets and Mechanisms

To date, the biological targets and mechanisms of action for this compound are not extensively characterized. A significant future research avenue will be the comprehensive elucidation of its molecular interactions within biological systems. Understanding how this compound exerts its effects is crucial for its development as a therapeutic agent.

Future research will likely involve a combination of computational and experimental approaches:

Target Identification and Validation: Modern chemical biology techniques, such as affinity-based protein profiling and thermal proteome profiling, can be employed to identify the direct binding partners of this compound in an unbiased manner. nih.gov Once potential targets are identified, genetic and pharmacological methods will be necessary to validate their relevance to the compound's observed biological activity.

Computational Modeling and Simulation: In silico methods, including molecular docking and molecular dynamics simulations, can predict potential binding sites on protein targets and provide insights into the molecular basis of interaction. nih.gov These computational approaches can help prioritize experimental studies and guide the design of more potent and selective analogs.

Systems Biology and Network Pharmacology: A systems-level understanding of the compound's effects can be achieved by integrating data from genomics, proteomics, and metabolomics. nih.gov This approach can reveal the broader biological pathways and networks modulated by this compound, offering a more holistic view of its mechanism of action.

Application in Material Sciences and Organic Electronics

The unique electronic properties of the indoline scaffold suggest that this compound and its derivatives could have applications beyond pharmacology. The field of organic electronics, which utilizes carbon-based materials in electronic devices, is a particularly promising area of exploration. Indoline-containing polymers have already shown potential in this domain.

Future research could focus on:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of the indoline core could be harnessed in the development of new materials for OLED displays. nbinno.com By modifying the structure of this compound, it may be possible to tune its emission color and improve the efficiency and stability of OLED devices.

Organic Photovoltaics (OPVs): The electron-donating nature of the aminoindoline moiety makes it a suitable building block for donor-acceptor type polymers used in organic solar cells. nbinno.com Research could explore the synthesis of novel polymers incorporating this compound to enhance the power conversion efficiency of OPVs.

Sensors and Probes: The reactivity of the amino group and the fluorescence of the indoline ring could be exploited to create chemical sensors or biological probes. nbinno.com For example, derivatives could be designed to bind to specific analytes, resulting in a detectable change in their optical or electronic properties.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The increasing integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govnih.govmdpi.commdpi.com These powerful computational tools can analyze vast datasets to predict the properties of molecules, identify potential drug targets, and design novel compounds with desired activities. For a molecule like this compound, AI and ML can accelerate its development in several ways.

Key applications include:

Predictive Modeling: AI algorithms can be trained on large chemical and biological datasets to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, bioactivity, and potential off-target effects of this compound and its virtual analogs. mdpi.com This can significantly reduce the time and cost associated with experimental screening.

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are optimized for specific biological targets and possess favorable drug-like properties. nih.gov These models could be used to generate new indoline derivatives based on the structure of this compound with improved potency and selectivity.

Target Identification and Biomarker Discovery: AI can analyze complex multi-omics data from patients to identify novel drug targets and biomarkers associated with specific diseases. harvard.edu This could help to identify new therapeutic indications for this compound and to select patient populations most likely to respond to treatment.

AI/ML ApplicationObjectivePotential Impact
Predictive ModelingForecast ADMET properties and bioactivityReduce experimental screening and costs
De Novo DesignGenerate novel, optimized indoline derivativesAccelerate lead optimization
Target IdentificationUncover new therapeutic targets and indicationsExpand the therapeutic potential of the scaffold

Design of Prodrugs and Targeted Delivery Systems

Optimizing the pharmacokinetic properties of a drug candidate is a critical aspect of its development. Prodrug strategies and targeted delivery systems are two effective approaches to improve a drug's absorption, distribution, and site-specific action while minimizing off-target effects. nih.govwiley-vch.denih.gov

Future research on this compound could explore:

Prodrug Design: The amino group on the indoline ring is an ideal handle for chemical modification to create prodrugs. e-bookshelf.de For instance, it could be converted into an amide or a carbamate that is cleaved by specific enzymes in the body to release the active drug. This approach can be used to enhance oral bioavailability or to achieve targeted release in specific tissues.

Targeted Delivery Systems: this compound could be encapsulated within nanoparticles or conjugated to targeting ligands, such as antibodies or peptides, to ensure its delivery to specific cells or tissues. mdpi.com This is particularly relevant for applications in oncology, where targeted delivery can enhance efficacy and reduce systemic toxicity. For example, a prodrug could be designed to be activated by enzymes that are overexpressed in tumor tissues. nih.gov

By pursuing these future research directions, the scientific community can continue to unlock the potential of this compound, paving the way for the development of new therapeutics, advanced materials, and innovative technologies.

Q & A

Q. Basic Research Focus

  • Dose-response curves with appropriate positive/negative controls (e.g., known acetyltransferase inhibitors).
  • Selectivity profiling across related enzyme families (e.g., HDACs vs. HATs) using competitive binding assays.
  • Cellular viability assays (MTT/XTT) to distinguish cytotoxicity from target-specific activity.
    Document assay conditions (e.g., cell lines, incubation times) rigorously to enable replication .

What advanced computational approaches can predict the binding affinity of this compound to target proteins?

Q. Advanced Research Focus

  • Molecular docking (AutoDock, Schrödinger) to model ligand-protein interactions.
  • Molecular dynamics simulations (GROMACS) to assess stability of binding poses.
  • Free-energy perturbation (FEP) calculations to quantify thermodynamic contributions of substituents.
    Validate predictions with experimental data (e.g., SPR or ITC) and address limitations in force field accuracy .

How can contradictory results in the pharmacological efficacy of this compound across animal models be analyzed?

Advanced Research Focus
Contradictions may arise from species-specific metabolism or dosing regimens. Solutions include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with effect.
  • Tissue distribution studies using radiolabeled compounds.
  • Meta-analysis of existing data to identify confounding variables (e.g., administration route).
    Apply statistical tools (ANOVA with post-hoc tests) and adhere to ethical guidelines for in vivo studies .

What strategies ensure rigorous validation of this compound’s mechanism of action in complex biological systems?

Q. Advanced Research Focus

  • CRISPR/Cas9 knockout models to confirm target dependency.
  • Chemical proteomics (e.g., affinity chromatography-MS) to identify off-target interactions.
  • Pathway analysis (RNA-seq/proteomics) to map downstream effects.
    Triangulate findings with orthogonal methods (e.g., siRNA knockdown) and report negative results to avoid publication bias .

How should researchers address batch-to-batch variability in this compound synthesis for preclinical studies?

Q. Basic Research Focus

  • Implement Quality-by-Design (QbD) principles to identify critical process parameters.
  • Use Design of Experiments (DoE) to optimize reaction conditions (e.g., Taguchi methods).
  • Characterize batches with accelerated stability testing and standardize storage conditions (-20°C under argon) .

What are the best practices for reporting negative or inconclusive results in studies involving this compound?

Q. Advanced Research Focus

  • Disclose limitations in methodology (e.g., assay sensitivity) and sample size.
  • Provide raw data in supplementary materials for independent reanalysis.
  • Contextualize findings within broader literature to guide future hypotheses.
    Follow journal policies on data transparency and avoid selective reporting to mitigate bias .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.